molecular formula C24H27O4P B1617904 Tris(2,3-dimethylphenyl) phosphate CAS No. 65695-97-8

Tris(2,3-dimethylphenyl) phosphate

Cat. No.: B1617904
CAS No.: 65695-97-8
M. Wt: 410.4 g/mol
InChI Key: CAPOZRICGSDRLP-UHFFFAOYSA-N
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Description

Tris(2,3-dimethylphenyl) phosphate (CAS 65695-97-8) is an organophosphate ester widely utilized in scientific research, particularly in environmental toxicology and health safety studies. It belongs to a class of chemicals employed as flame retardants in various consumer products and industrial applications, often serving as an alternative to brominated flame retardants . This compound is frequently investigated for its potential endocrine-disrupting effects. Research on structurally similar organophosphate flame retardants, such as Tris(2,6-dimethylphenyl) phosphate (TDMPP), has demonstrated significant estrogenic activity. These studies indicate that such compounds can bind to and activate estrogen receptors (esr2a and esr2b), leading to interference with sexual differentiation and reproductive functions in model organisms . The value of this compound in research lies in its application for understanding the environmental impact and biological consequences of organophosphate flame retardants (OPFRs). Toxicological studies using related OPFRs have revealed a range of adverse effects, including cardiotoxicity, neurodevelopmental disruptions, and skeletal abnormalities in aquatic models, highlighting the importance of this compound for profiling chemical risks . Available as a solution in isooctane (1000 µg/mL) or as a neat solid, this product is intended for research purposes only . It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle all materials according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(2,3-dimethylphenyl) phosphate
Source PubChem
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InChI

InChI=1S/C24H27O4P/c1-16-10-7-13-22(19(16)4)26-29(25,27-23-14-8-11-17(2)20(23)5)28-24-15-9-12-18(3)21(24)6/h7-15H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPOZRICGSDRLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OP(=O)(OC2=CC=CC(=C2C)C)OC3=CC=CC(=C3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C24H27O4P
Source PubChem
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DSSTOX Substance ID

DTXSID8022298
Record name Tris(2,3-dimethylphenyl) phosphate
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Molecular Weight

410.4 g/mol
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CAS No.

65695-97-8
Record name Tris(2,3-dimethylphenyl) phosphate
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Record name Tris(2,3-dimethylphenyl) phosphate
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Record name Phenol, 2,3-dimethyl-, phosphate (3:1)
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Record name TRIS(2,3-DIMETHYLPHENYL) PHOSPHATE
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Mechanistic Studies of Tris 2,3 Dimethylphenyl Phosphate Chemical Behavior

Fundamental Mechanisms of Flame Retardancy in Polymeric Systems

Organophosphorus compounds, including aryl phosphates like Tris(2,3-dimethylphenyl) phosphate (B84403), are recognized for their effectiveness as halogen-free flame retardants. nih.gov Their mechanism of action is often multifaceted, involving processes in both the solid (condensed) phase and the gas phase of a fire. nih.govnih.gov The efficiency and dominant mechanism can depend on the polymer matrix and the specific chemical structure of the phosphate. nih.govmdpi.com

Solid-Phase Char Formation and Condensed-Phase Mechanisms

A primary mode of action for many phosphorus-based flame retardants is the promotion of char formation in the condensed phase. nih.govresearchgate.net During the combustion of a polymer, the flame retardant decomposes. In the case of phosphates, this decomposition can lead to the formation of phosphoric acid and subsequently polyphosphoric acid at elevated temperatures. researchgate.net

These acidic species act as catalysts for the dehydration of the polymer backbone. nih.gov This process encourages cross-linking and cyclization within the polymer structure, ultimately leading to the formation of a stable, carbonaceous char layer on the material's surface. nih.govresearchgate.net This char layer serves multiple protective functions:

Insulation: It acts as a physical barrier, insulating the underlying polymer from the heat of the flame.

Fuel Barrier: It reduces the amount of flammable volatile gases that can be released from the polymer to fuel the fire. researchgate.net

Smoke Suppression: By retaining carbon in the solid phase, it can reduce the emission of smoke.

While specific studies on Tris(2,3-dimethylphenyl) phosphate are limited in publicly available literature, the general mechanism for tri-aryl phosphates suggests a strong contribution from condensed-phase activity. nih.govmasjaps.com The presence of aromatic rings in the phosphate structure can contribute to the formation of a more stable and graphitic char.

Gas-Phase Inhibition Contributions in Combustion

In addition to their action in the solid phase, some phosphorus flame retardants also exhibit a gas-phase mechanism. mdpi.com This involves the release of volatile, phosphorus-containing species into the flame. nih.gov These species are believed to interfere with the high-energy radical chain reactions that sustain combustion.

The key reactions in a flame involve highly reactive hydrogen (H•) and hydroxyl (OH•) radicals. Phosphorus-containing fragments, such as PO• radicals, can catalytically scavenge these crucial radicals, effectively "poisoning" the flame. mdpi.com This process is illustrated by the following simplified reactions:

H• + PO• + M → HPO + M

OH• + PO• → HPO₂

H• + HPO₂ → H₂ + PO₂

OH• + HPO → H₂O + PO•

This cycle of reactions reduces the concentration of H• and OH• radicals, thereby lowering the flame temperature and inhibiting combustion. researchgate.net The effectiveness of gas-phase inhibition depends on the volatility of the phosphorus compounds and their decomposition products. mdpi.com For tri-aryl phosphates, the balance between condensed-phase and gas-phase activity can be influenced by the specific substituents on the phenyl rings. acs.org Some studies suggest that phosphates are primarily active in the condensed phase, with gas-phase effects being less significant compared to other phosphorus compounds like phosphine (B1218219) oxides. nih.gov However, many systems show a combined effect in both phases. nih.govmdpi.com

Chemical Reactivity and Transformation Pathways

The chemical stability and reactivity of this compound are critical for understanding its behavior during its lifecycle, from its function as a flame retardant to its potential environmental fate.

Hydrolytic Stability and Hydrolysis Product Formation

Tri-aryl phosphates are generally considered to be stable to hydrolysis under neutral pH conditions. However, under acidic or basic conditions, they can undergo hydrolysis, which involves the cleavage of the ester bonds. nih.gov The hydrolysis of this compound would be expected to proceed in a stepwise manner, yielding diaryl and monoaryl phosphates, and ultimately phosphoric acid and 2,3-dimethylphenol (B72121).

The general reaction scheme is as follows:

this compound + H₂O → Bis(2,3-dimethylphenyl) phosphate + 2,3-Dimethylphenol

Bis(2,3-dimethylphenyl) phosphate + H₂O → (2,3-dimethylphenyl) phosphate + 2,3-Dimethylphenol

(2,3-dimethylphenyl) phosphate + H₂O → Phosphoric acid + 2,3-Dimethylphenol

The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. The steric hindrance from the two methyl groups in the ortho and meta positions on the phenyl rings may influence the rate of hydrolysis compared to less substituted aryl phosphates.

Table 1: Potential Hydrolysis Products of this compound This table is illustrative and based on general chemical principles.

ReactantProduct 1Product 2
This compoundBis(2,3-dimethylphenyl) phosphate2,3-Dimethylphenol
Bis(2,3-dimethylphenyl) phosphate(2,3-dimethylphenyl) phosphate2,3-Dimethylphenol
(2,3-dimethylphenyl) phosphatePhosphoric acid2,3-Dimethylphenol

Oxidative Degradation Mechanisms

Organophosphate esters can be subject to oxidative degradation, particularly through advanced oxidation processes (AOPs) involving highly reactive species like hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO₄•⁻). nih.gov Studies on similar organophosphate flame retardants have shown that degradation can be initiated by the attack of these radicals on the aromatic rings or the alkyl side chains. nih.gov

For this compound, oxidative degradation would likely involve hydroxylation of the aromatic rings and oxidation of the methyl groups. This can lead to the formation of a variety of transformation products. The degradation of a similar compound, tris-(2-chloroisopropyl) phosphate (TCPP), by UV/persulfate oxidation was found to proceed via electron-transfer reactions, resulting in numerous intermediates. nih.gov A similar complex degradation pathway would be anticipated for this compound under strong oxidizing conditions.

Esterification Reactions and Derivative Formation

The synthesis of this compound itself is an esterification reaction, typically involving the reaction of phosphoryl chloride (POCl₃) with 2,3-dimethylphenol in the presence of a base. acs.org

POCl₃ + 3 C₈H₁₀O → C₂₄H₂₇O₄P + 3 HCl

Furthermore, phosphate esters can undergo transesterification reactions, where an alcohol or another ester reacts with the phosphate ester to exchange one of the alkoxy or aryloxy groups. youtube.com This reaction can be catalyzed by either acid or base. For example, reacting this compound with a different alcohol (R'OH) could potentially lead to the formation of mixed phosphate esters. The feasibility and yield of such reactions would depend on the reaction conditions and the relative reactivity of the alcohols.

Environmental Distribution and Fate Research of Tris 2,3 Dimethylphenyl Phosphate

Environmental Partitioning and Mobility Studies

Direct experimental studies on the environmental partitioning and mobility specifically for Tris(2,3-dimethylphenyl) phosphate (B84403) are limited. Its behavior is generally inferred from data on commercial TXP mixtures and its fundamental physicochemical properties.

No studies have been found that specifically measure the sorption coefficient (Koc) of Tris(2,3-dimethylphenyl) phosphate to soil or sediment. However, the behavior of the commercial trixylenyl phosphate mixture provides strong indications of its likely behavior. The octanol-water partition coefficient (log Kow) for a commercial TXP mixture was determined to be 5.26, with a range of 3.0 to 6.5 for its various components. service.gov.uk

A high log Kow value suggests a strong tendency for the compound to partition from water into organic phases. Therefore, it is anticipated that this compound will adsorb strongly to suspended particulates in the water column and to the organic matter in soil and sediments. who.int This sorption would reduce its concentration in the aqueous phase and limit its mobility in groundwater, but lead to its accumulation in sediment beds. who.int

Physicochemical Properties of this compound and Related Mixtures

PropertyValueCompound
Melting Point61°CThis compound
Boiling Point200-205°C @ 0.2 mmHgThis compound
Water Solubility0.11 - 0.89 mg/LTrixylenyl phosphate (commercial mixture)
Log Kow5.26 - 6.5Trixylenyl phosphate (commercial mixture)
Vapour Pressure1.2×10⁻⁴ - 1.5×10⁻⁴ Pa @ 20°C (estimated)This compound

The potential for volatilization of this compound from surfaces is dictated by its vapor pressure and Henry's Law constant. The estimated vapor pressure for the pure isomer is very low, in the range of 1.2×10⁻⁴ to 1.5×10⁻⁴ Pa at 20°C. service.gov.uk For the related compound, tris(2,4-xylenyl)phosphate, the estimated Henry's Law constant is 7.2 x 10⁻⁸ atm-m³/mol, suggesting that volatilization from moist soil and water surfaces is not a significant fate process. nih.gov

Based on these properties, this compound is classified as a semi-volatile organic compound (SVOC). While it can be released from solid surfaces (e.g., treated plastics) into the air, particularly in indoor environments, its low volatility means that volatilization from water and moist soil is not expected to be a major pathway for environmental transport. nih.govnih.gov

Influence of Solvent Media on Environmental Behavior

The environmental behavior of this compound, particularly its distribution and partitioning, is significantly influenced by the surrounding solvent media. Its physicochemical properties are central to this behavior. The compound possesses a high octanol-water partition coefficient (XLogP3) of 7.2, indicating strong hydrophobicity and a preference for partitioning into organic phases rather than water. nih.gov This inherent hydrophobicity is a critical parameter controlling the sorption of nonionic organic compounds to environmental matrices like soil organic matter. hep.com.cn As a result, in aqueous environments, this compound is expected to sorb strongly to sediment and suspended particulate matter.

Research on analogous organophosphate esters (OPEs) in complex aqueous media like wastewater supports this understanding. For instance, in one study, the related compound tris(methylphenyl) phosphate (TMPP) showed the highest fraction sorbed to suspended particulate matter (56.4%) among all the OPEs analyzed. acs.org This demonstrates that in a mixed-phase medium like wastewater, such compounds preferentially move from the dissolved (water) phase to the solid phase.

The nature of the solvent medium also dictates the compound's mobility and potential for release into the environment. Studies on other organophosphate flame retardants, such as Tris(2,3-dibromopropyl) phosphate (TBPP), have shown that when the compound is present on the surface of a material like fabric, it can be extracted by solvents, including acetic acid, and released during laundering. industrialchemicals.gov.au This illustrates that the surrounding fluid medium can facilitate the leaching of the compound from consumer products, leading to its environmental distribution. Therefore, the low aqueous solubility and high hydrophobicity of this compound mean that its fate is governed by partitioning into solids, sediment, and potentially biota, rather than remaining dissolved in water. hep.com.cn

Bioaccumulation Potential and Depuration Kinetics in Model Organisms

The potential for this compound to bioaccumulate in living organisms is a key aspect of its environmental risk profile. Bioaccumulation refers to the process where the concentration of a chemical increases in an organism over time, relative to the concentration in the environment. While specific studies focusing solely on the pure this compound isomer are limited, research on commercial mixtures provides significant insight into its behavior in aquatic ecosystems.

The kinetics of this process involve an uptake phase, where the organism absorbs the chemical faster than it can eliminate it, and a depuration phase, where the chemical is cleared from the tissues after the external source of exposure is removed. In the study with rainbow trout, the uptake rate constant for the commercial mixture was found to be 28.8, while the depuration rate constant was 0.0242. service.gov.uk These findings indicate that while the compound is taken up by the fish, it is also eliminated over time once the exposure ends.

The following table details the bioaccumulation and depuration findings from the study on rainbow trout exposed to a commercial tricresyl phosphate mixture containing 18% tris-(dimethylphenyl) phosphates. service.gov.uk

Table 1: Bioaccumulation and Depuration Data for a Commercial Tricresyl Phosphate Mixture in Rainbow Trout

ParameterValue95% Confidence Limits
Uptake Rate Constant (k1)28.8±17.3
Depuration Rate Constant (k2)0.0242±0.0091
Bioconcentration Factor (BCF)1,162±313
Data sourced from Muir et al. (1983) as cited in the UK Environment Agency Report. service.gov.uk

Research Applications and Industrial Relevance of Tris 2,3 Dimethylphenyl Phosphate

Engineering of Advanced Flame-Retardant Materials

The compound is a key component in the formulation of materials engineered for superior fire safety. As a member of the phosphate (B84403) ester family, it functions as an effective flame retardant, primarily through a condensed-phase mechanism. esslabshop.com Upon heating, it decomposes to release phosphoric acid, which promotes char formation on the polymer surface. esslabshop.com This char layer acts as an insulating barrier, limiting the transfer of heat and slowing the release of flammable gases, thereby inhibiting combustion. esslabshop.com

Integration into Polymer Composites and Textiles

Tris(2,3-dimethylphenyl) phosphate is incorporated as an additive flame retardant into various polymer systems. Its compatibility has been noted with a range of common polymers, where it is used to meet flammability standards in numerous applications. esslabshop.comsigmaaldrich.com These polymers include:

Polyvinylchloride (PVC) esslabshop.comsigmaaldrich.com

Polyurethane (PU), including flexible and rigid foams esslabshop.comedlists.org

Polycarbonate (PC) and its blends, such as PC/ABS (Acrylonitrile Butadiene Styrene) esslabshop.comsigmaaldrich.com

Polyphenylene oxide (PPO) blends, particularly with High Impact Polystyrene (HIPS) sigmaaldrich.com

Textiles and coatings esslabshop.comresearchgate.net

The integration of this additive helps these materials pass stringent fire safety tests required for their use in electronics, construction, and automotive interiors. esslabshop.com

Table 1: Polymer Systems Incorporating this compound

Polymer TypeCommon BlendsPrimary Application Area
Polyvinylchloride (PVC)Flexible & Rigid FormulationsCables, Flooring, Coatings
Polyurethane (PU)Flexible & Rigid FoamsFurniture, Insulation, Automotive
Polycarbonate (PC)PC/ABSIT Housings, Electronics
Polyphenylene Oxide (PPO)PPO/HIPSEngineering Plastics

Enhancement of Mechanical and Thermal Properties in Formulations

Beyond imparting flame retardancy, this compound can influence the physical properties of the final material. It is recognized for its excellent thermal stability and low volatility, which are crucial for polymer processing at high temperatures. esslabshop.com While specific mechanical enhancements are highly dependent on the polymer matrix and loading concentration, the addition of phosphate esters is generally intended to achieve fire safety standards without significantly compromising the material's inherent mechanical integrity. Research on related, larger phosphorus-based molecules in polyurethane foam has shown that while tensile strength might be slightly reduced, the improvements in fire performance and resistance to migration are significant. nih.gov

Development of Next-Generation Non-Halogenated Flame Retardants

There is a significant global trend away from halogenated flame retardants, such as polybrominated diphenyl ethers (PBDEs) and certain chlorinated compounds, due to concerns about their environmental persistence and potential toxicity. nih.gov this compound is a non-halogenated alternative that fits within this next generation of safer flame retardants. nih.gov Phosphorus-based flame retardants (PFRs) are increasingly chosen as substitutes because they are considered to have a more favorable environmental and health profile. This shift is driven by regulatory pressures and consumer demand for safer materials in everyday products. nih.gov

Functionality as a Plasticizer in Polymer Science

This compound serves a dual role in many formulations, acting as both a flame retardant and a plasticizer. esslabshop.comsigmaaldrich.com This is particularly valuable in polymers like PVC, which are inherently rigid and require plasticizers to achieve flexibility for applications such as wire insulation, flooring, and coatings. Phosphate esters as a class are known to be efficient plasticizers that also enhance the fire-retardant behavior of flexible PVC. sigmaaldrich.com The use of a single additive that performs both functions can simplify formulation and processing. Its plasticizing action, combined with its flame retardancy, makes it a functional additive for achieving both flexibility and fire safety in demanding applications.

Role in Specialized Industrial Fluids and Catalytic Systems

The applications of phosphate esters, including trixylenyl phosphate isomers, extend to specialized industrial fluids. nih.gov They are used as flame-retardant additives in hydraulic fluids, particularly in aviation and other high-risk environments where fire resistance is critical. nih.gov They are also utilized as anti-foam agents and in various coatings. nih.gov While the broader class of organophosphates has diverse roles, information on the specific use of this compound in catalytic systems is not widely documented in available research.

Utilization as a Precursor and Research Tool in Chemical Synthesis and Proteomics

In the field of chemical synthesis, this compound is itself a product of a specific reaction, typically involving phosphorus oxychloride and 2,3-dimethylphenol (B72121). Once synthesized, it serves as a well-defined chemical compound and analytical reference material for research in materials science and environmental analysis. esslabshop.com

There is no evidence in the reviewed literature to suggest that this compound is utilized as a research tool in the field of proteomics. Its industrial application and toxicological interest are distinct from the highly specific reagents and methods used in the large-scale study of proteins.

Advanced Analytical Methodologies for Characterization and Detection of Tris 2,3 Dimethylphenyl Phosphate

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of Tris(2,3-dimethylphenyl) phosphate (B84403), enabling its separation from complex mixtures and isomers. Gas chromatography, liquid chromatography, and supercritical fluid chromatography each offer distinct advantages for the analysis of this and other organophosphate esters.

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of semi-volatile compounds like Tris(2,3-dimethylphenyl) phosphate. The separation in GC is based on the compound's volatility and interaction with the stationary phase of the chromatographic column.

For the analysis of trixylyl phosphate isomers, including this compound, a common approach involves the use of a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent). The oven temperature is programmed to ramp up gradually, allowing for the separation of isomers based on their boiling points and column interactions. A typical analysis might see the oven temperature start at a lower value and increase to over 300°C to ensure the elution of these high-boiling-point compounds. The boiling point of this compound has been reported to be between 200-205°C at a reduced pressure of 0.2 mmHg.

In complex samples, such as plastics or environmental extracts, this compound may appear as part of a mixed peak containing multiple isomers of trixylyl phosphate. Detection is often achieved using a mass spectrometer operating in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Trixylyl Phosphate Isomer Analysis

ParameterValue
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium
Injection Mode Splitless
Injector Temperature 280°C
Oven Program 100°C (hold 1 min), ramp to 320°C at 15°C/min, hold 10 min
Detector Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Detection Mode Selected Ion Monitoring (SIM)

Liquid Chromatography (LC) Applications

Liquid chromatography, especially high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), provides a versatile alternative for the analysis of this compound. LC is particularly advantageous for thermally labile compounds or for samples that are not readily amenable to GC analysis.

A common LC method for organophosphate flame retardants involves reversed-phase chromatography. An ACQUITY UPLC BEH C18 column is a suitable choice for the separation of this compound. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous solution containing a buffer like ammonium (B1175870) acetate. A gradient elution, where the proportion of the organic solvent is increased over time, is employed to effectively separate the components of the sample. Detection is most powerfully achieved by coupling the LC system to a tandem mass spectrometer (MS/MS).

Table 2: Exemplary Liquid Chromatography (LC) Parameters for this compound Analysis

ParameterValue
Column ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with ammonium acetate
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Gradient Start with a lower percentage of B, increasing to a high percentage of B over several minutes
Detector Tandem Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), positive mode

Supercritical Fluid Chromatography (SFC) for Complex Mixtures

Supercritical fluid chromatography (SFC) is an increasingly popular technique for the analysis of complex mixtures of isomers, such as those found in technical-grade organophosphate flame retardants. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This technique often provides faster separations and higher efficiencies compared to LC.

For the analysis of trixylyl phosphate isomers, SFC has demonstrated its utility. The separation is influenced by the solubility of the analytes in the supercritical fluid. Due to its slightly higher molecular weight from an additional methyl group, trixylyl phosphate, including the this compound isomer, tends to have a slightly longer retention time than tricresyl phosphate under similar SFC conditions. Packed columns, such as the Torus 1-AA, and the use of a co-solvent like methanol (B129727) or ethanol (B145695) with the supercritical CO2 can enhance the separation of these closely related compounds.

Mass Spectrometric Identification and Quantification

Mass spectrometry is an indispensable tool for the definitive identification and sensitive quantification of this compound. Both high-resolution and tandem mass spectrometry offer unique capabilities for its characterization.

High-Resolution Mass Spectrometry (HRMS) for Compound Discovery and Fragmentation Pathway Elucidation

High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds and for elucidating fragmentation pathways. For aromatic organophosphate esters like this compound, the molecular ion is often observed as one of the most abundant ions in the mass spectrum under electron ionization.

The fragmentation of this compound under mass spectrometric analysis can proceed through various pathways, including the loss of the dimethylphenyl groups and rearrangements involving the phosphate core. While a detailed fragmentation pathway specific to this isomer is not widely published, the general fragmentation patterns of aromatic organophosphates involve cleavages of the P-O and C-O bonds. High-resolution instrumentation allows for the precise mass determination of these fragment ions, aiding in their structural assignment.

Tandem Mass Spectrometry (MS/MS) for Trace Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is the gold standard for trace-level quantification and unambiguous structural confirmation of this compound in complex matrices. This technique involves the selection of a specific precursor ion (typically the molecular ion, [M+H]⁺, in positive ionization mode) and its subsequent fragmentation to produce characteristic product ions.

The Multiple Reaction Monitoring (MRM) mode in LC-MS/MS provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. For this compound, the precursor ion would be selected in the first quadrupole, fragmented in the collision cell, and specific product ions would be monitored in the third quadrupole. This highly specific detection method minimizes interferences from the sample matrix.

Table 3: Illustrative Tandem Mass Spectrometry (MS/MS) Parameters for this compound

ParameterDescription
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion The protonated molecule [M+H]⁺ of this compound.
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)
Product Ions Characteristic fragment ions resulting from the collision-induced dissociation of the precursor ion.

Coupling with Atmospheric Pressure Ionization Techniques

The detection and quantification of organophosphate esters (OPEs) like this compound in various matrices are frequently accomplished using chromatographic techniques coupled with mass spectrometry (MS). Atmospheric Pressure Ionization (API) serves as a critical interface, enabling the transition of analytes from the liquid phase (from a liquid chromatograph) to the gas phase for mass analysis. API techniques are favored for their high sensitivity and applicability to a wide range of compounds.

For organophosphates, Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are common interfaces. More recently, specialized API techniques like nitrate (B79036) ion chemical-ionization atmospheric-pressure-interface time-of-flight mass spectrometry (NO₃⁻ ToFCIMS) have been developed for the ultra-sensitive detection of highly oxygenated organic molecules. copernicus.org This method is capable of measuring gas-phase non-radical highly oxygenated molecules, certain oxygenated volatile organic compounds (OVOCs), and other species with high resolution and sensitivity. copernicus.org

While specific studies detailing the use of NO₃⁻ ToFCIMS for this compound are not prevalent, the principles of the technique are applicable. In this method, nitrate ions (NO₃⁻ and its clusters) are used as reagent ions to gently ionize target analytes, forming adducts that can be detected by the time-of-flight mass spectrometer. copernicus.org The high mass resolution of ToF-MS allows for the accurate determination of the elemental composition of the detected ions, which is crucial for identifying unknown compounds in complex environmental or biological samples. copernicus.org The general applicability of API-MS for OPEs suggests its utility for the sensitive detection of this compound. copernicus.orgacs.org

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous structural elucidation and molecular characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of a compound. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR provides a comprehensive structural confirmation.

¹H NMR: The proton NMR spectrum of this compound would display distinct signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons on the three dimethylphenyl rings would appear as complex multiplets in the downfield region (typically 6.8-7.5 ppm). The six methyl groups (two on each phenyl ring) would give rise to sharp singlets in the upfield region (typically 2.0-2.5 ppm). The integration of these signals would correspond to the number of protons in each environment. Spectral data for this compound has been recorded on instruments like the Varian A-60. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. nih.gov For this compound, one would expect to see distinct signals for the six different carbons of the aromatic ring (including the two methyl-substituted carbons and the phosphate-ester-linked carbon) and separate signals for the methyl carbons.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. researchgate.net For triaryl phosphates, the ³¹P chemical shift is influenced by the nature of the substituents on the aryl rings. researchgate.net Electron-withdrawing groups tend to shift the signal to a higher field (less negative or more positive ppm values), while electron-donating groups have the opposite effect. The ³¹P NMR spectrum of this compound would show a single resonance, confirming the presence of a single phosphorus environment. Its specific chemical shift provides crucial information about the phosphate ester core.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~6.8 - 7.5MultipletAromatic protons (C-H)
¹H~2.0 - 2.5SingletMethyl protons (-CH₃)
¹³C~120 - 150-Aromatic carbons (C-C, C-O)
¹³C~15 - 25-Methyl carbons (-CH₃)
³¹PVariesSingletPhosphate center (O=P(OAr)₃)

Vibrational Spectroscopy (e.g., FTIR, Raman) in Molecular Characterization

For this compound, the FTIR and Raman spectra would be characterized by several key absorption bands:

P=O Stretching: A strong, prominent band is expected in the region of 1250-1350 cm⁻¹. This band is characteristic of the phosphoryl group and is often one of the most intense peaks in the infrared spectrum of organophosphates.

P-O-C Stretching: Asymmetric and symmetric stretching vibrations of the P-O-Ar (aryl) bonds typically appear in the 900-1100 cm⁻¹ region. These are usually strong and can be complex.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings are expected to produce several bands in the 1400-1600 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl groups will appear just below 3000 cm⁻¹, usually in the 2850-2980 cm⁻¹ range.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic and methyl C-H bonds occur at lower frequencies, providing a fingerprint region unique to the molecule's substitution pattern.

FTIR spectral data for this compound has been documented, often measured in a neat form using a capillary cell. nih.gov

Table 2: Key Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
Aromatic C-H Stretch3010 - 3100FTIR, Raman
Aliphatic C-H Stretch2850 - 2980FTIR, Raman
Aromatic C=C Stretch1400 - 1600FTIR, Raman
P=O Stretch1250 - 1350FTIR
P-O-C Stretch900 - 1100FTIR

Emerging Analytical Approaches (e.g., Artificial Neural Networks in QSPR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties and biological activities of chemicals based on their molecular structure. nih.govnih.govumn.edu These models are increasingly important for screening new chemicals and prioritizing existing ones for further study. fao.orgresearchgate.net

A significant emerging trend in this field is the application of machine learning, particularly Artificial Neural Networks (ANNs), to develop more sophisticated and predictive QSPR/QSAR models. nih.gov Unlike traditional linear regression models, ANNs can capture complex, non-linear relationships between molecular descriptors and the property of interest.

For organophosphate flame retardants, ANNs have been successfully used to build predictive models for key properties like flame retardancy. nih.gov For instance, a deep neural network was developed to create a flame retardancy prediction model with an accuracy of 0.90. nih.gov Such models work by:

Descriptor Calculation: A large number of numerical descriptors (e.g., topological, electronic, geometric) are calculated for a set of organophosphate molecules.

Model Training: The ANN is trained on a dataset of compounds with known properties (the "training set"). The network learns the intricate patterns connecting the molecular descriptors to the observed property.

Prediction: Once trained, the model can predict the property for new or untested compounds, such as different isomers or novel organophosphate structures.

This approach significantly accelerates the discovery and assessment of new compounds by reducing the reliance on time-consuming and expensive experimental testing. nih.gov It represents a shift towards data-driven, predictive chemical analysis and design.

Table 3: Comparison of QSPR Modeling Approaches

FeatureTraditional QSPR (e.g., MLR)ANN-based QSPR
Modeling Basis Linear regression (e.g., Multiple Linear Regression)Non-linear, layered network of nodes
Relationship Type Assumes linear relationships between descriptors and property.Can model complex, non-linear relationships. nih.gov
Predictive Power Good for well-behaved, congeneric series.Often higher for diverse datasets with complex interactions. nih.gov
Example Application Predicting toxicity of OPs based on lipophilicity and energy descriptors. nih.govPredicting flame retardancy of OPs with high accuracy (0.90). nih.gov

Theoretical and Computational Chemistry Investigations of Tris 2,3 Dimethylphenyl Phosphate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. These methods, rooted in quantum mechanics, offer a detailed view of electron distribution and molecular orbital interactions.

Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. scispace.com By calculating the electron density, DFT can elucidate the electronic structure of Tris(2,3-dimethylphenyl) phosphate (B84403) and provide a basis for understanding its reaction mechanisms. The optimized molecular geometry, calculated using DFT methods, serves as the foundation for further computational analysis. scispace.comresearchgate.net While specific, in-depth studies on the reaction mechanisms of this particular compound are not widely available in the search results, the general principles of DFT allow for the prediction of its reactivity patterns.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. researchgate.netijcce.ac.ir A smaller gap generally implies higher reactivity. researchgate.netijcce.ac.ir In organophosphates, the LUMO is often centered on the phosphorus atom and the phosphoryl oxygen, making this region susceptible to nucleophilic attack. Conversely, the HOMO is typically located on the aryl rings. This distribution of frontier orbitals is key to predicting how Tris(2,3-dimethylphenyl) phosphate will interact with other chemical species. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule. researchgate.netijcce.ac.ir This method examines the delocalization of electron density between filled and empty orbitals, which reveals the nature and strength of intramolecular interactions. For this compound, NBO analysis can shed light on the hybridization of the atomic orbitals and the p-character of the bonds, which in turn influences bond lengths and angles. researchgate.net These analyses help in understanding the stability of the molecule arising from hyperconjugative interactions and charge delocalization. ijcce.ac.ir

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential for exploring the three-dimensional structure and dynamic behavior of molecules over time.

Computational Prediction of Physicochemical Parameters

Computational methods are widely used to estimate the physicochemical properties of chemical compounds, which are essential for predicting their environmental fate and transport. nih.gov For this compound, several key parameters have been computationally predicted.

Physicochemical ParameterComputed Value
Molecular Weight410.4 g/mol nih.gov
XLogP37.2 nih.gov

Theoretical Examination of Intermolecular Interactions (e.g., Solvent Effects)

The intermolecular interactions of this compound, including van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonds, play a critical role in its physical state, solubility, and interactions with other molecules. The polarity of the phosphate group and the nonpolar nature of the three 2,3-dimethylphenyl groups create a molecule with distinct regions of charge distribution, influencing how it interacts with its environment.

Solvent effects are a key aspect of these intermolecular interactions. The behavior of this compound can change significantly depending on the polarity of the solvent. In nonpolar solvents, van der Waals forces are likely to be the dominant interactions. In polar solvents, more complex interactions, including dipole-dipole interactions between the phosphate group and the solvent molecules, become significant.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for examining these interactions. DFT calculations can be used to model the electronic structure of this compound and to simulate its interactions with various solvent molecules. For instance, studies on other organophosphate esters have utilized DFT to understand their interactions with different media. acs.org Such calculations can predict the most stable conformations of the molecule in different solvents and quantify the strength of the intermolecular forces.

The study of solvent effects extends to understanding reaction mechanisms. For example, the hydrolysis of phosphate esters is a fundamental reaction, and its rate can be profoundly influenced by the solvent. Theoretical studies on the hydrolysis of other aryl phosphate monoester dianions have shown that reactions in less polar solvents like acetonitrile (B52724) can be significantly faster than in water. frontiersin.org This acceleration is attributed to the desolvation of the ground state and stabilization of the transition state in the less polar environment. frontiersin.org While not specific to this compound, these findings highlight the critical role of the solvent in the chemical reactivity of aryl phosphates.

Quantitative Structure-Property Relationship (QSPR) Development

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its macroscopic properties. These models are invaluable for predicting the properties of new or untested compounds, thereby saving time and resources in experimental research. For a compound like this compound, which may be used as a flame retardant or plasticizer, QSPR models can predict key material properties.

Development of Predictive Models for Material Properties

The development of QSPR models for material properties such as boiling point, viscosity, and thermal stability involves several steps. First, a dataset of compounds with known properties is compiled. For organophosphates, this could include a variety of esters with different aryl and alkyl substituents. Next, a set of molecular descriptors is calculated for each compound. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., branching indices), or quantum-chemical (e.g., dipole moment, orbital energies).

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques are used to build a mathematical model that relates the descriptors to the property of interest. For example, QSPR models have been developed to predict the flame retardancy of organophosphorus compounds. mdpi.com These models can help in designing new flame retardants with improved efficacy and reduced environmental impact.

The table below illustrates the types of molecular descriptors that could be used in a QSPR model for predicting a material property of organophosphate esters.

Descriptor TypeExample DescriptorsRelevance to Material Properties
Constitutional Molecular Weight, Number of Aromatic Rings, Number of Methyl GroupsCorrelates with bulk properties like boiling point and density.
Topological Wiener Index, Balaban IndexDescribes molecular shape and branching, influencing viscosity and intermolecular forces.
Quantum-Chemical Dipole Moment, HOMO-LUMO Gap, Mulliken ChargesRelates to polarity, reactivity, and intermolecular interactions, affecting solubility and thermal stability.

Application of Machine Learning Algorithms (e.g., Artificial Neural Networks) in QSPR

Machine learning algorithms are increasingly being used to develop more accurate and robust QSPR models. mdpi.com Artificial Neural Networks (ANNs), a type of machine learning algorithm inspired by the structure of the human brain, are particularly well-suited for modeling complex, non-linear relationships between molecular structure and properties. scispace.com

In the context of organophosphates, ANNs can be trained on a dataset of compounds with known properties to "learn" the underlying structure-property relationships. researchgate.net For instance, a study on the prediction of oral acute toxicity of organophosphates demonstrated that an ANN model had high accuracy. scispace.com While this study focused on toxicity, the same methodology can be applied to predict material properties.

Another powerful machine learning technique is the use of Recurrent Neural Networks (RNNs) for de novo molecular design. researchgate.net Researchers have used RNNs to generate novel organophosphorus molecules with desired properties, such as high druglikeness scores. researchgate.net This approach could potentially be used to design new flame retardants or plasticizers based on the this compound scaffold with optimized material properties.

The general workflow for developing a machine learning-based QSPR model is outlined below:

StepDescription
1. Data Collection Gather a dataset of organophosphate compounds with experimentally determined material properties.
2. Descriptor Calculation Calculate a wide range of molecular descriptors for each compound in the dataset.
3. Feature Selection Identify the most relevant descriptors that correlate with the target property.
4. Model Training Train a machine learning algorithm, such as an ANN, using the selected descriptors and known property values.
5. Model Validation Evaluate the predictive performance of the trained model using an independent test set of compounds.
6. Prediction Use the validated model to predict the material properties of new or untested compounds like this compound.

Q & A

Q. What are the recommended analytical methods for characterizing Tris(2,3-dimethylphenyl) phosphate in laboratory settings?

To characterize this compound, use a combination of nuclear magnetic resonance (NMR) for structural elucidation (e.g., 31^{31}P NMR for phosphate groups) and mass spectrometry (MS) for molecular weight confirmation. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) is recommended for purity assessment and trace impurity detection. Cross-reference spectral libraries (e.g., PubChem, NIST) for validation .

Q. How can researchers ensure the stability of this compound during storage?

Store the compound in a dark, anhydrous environment at 4°C to minimize hydrolysis and photodegradation. Use inert gas (e.g., argon) for long-term storage in sealed containers. Monitor stability via periodic HPLC analysis to detect degradation products like dimethylphenol derivatives .

Q. What synthetic routes are documented for this compound?

Synthesis typically involves phosphorylation of 2,3-dimethylphenol using phosphorus oxychloride (POCl3_3) under controlled conditions. Optimize reaction parameters (e.g., temperature, stoichiometry) to reduce byproducts like mono- or di-substituted phosphates. Purify via column chromatography using silica gel and non-polar solvents .

Advanced Research Questions

Q. How can conflicting ecotoxicological data for organophosphate esters (OPEs) like this compound be resolved?

Address discrepancies by standardizing test organisms (e.g., Daphnia magna for aquatic toxicity) and exposure durations. Use probabilistic risk assessment models to account for environmental variability. Cross-validate results with in vitro assays (e.g., acetylcholinesterase inhibition) to link mechanistic toxicity to observed ecological impacts .

Q. What methodologies are effective for detecting this compound in environmental matrices?

Employ solid-phase extraction (SPE) with C18 cartridges for water samples and accelerated solvent extraction (ASE) for sediments. Analyze extracts via LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity. Quantify using isotope-labeled internal standards (e.g., deuterated analogs) to correct matrix effects .

Q. How does the structural substitution pattern (e.g., methyl groups) influence the flame-retardant efficacy of this compound?

Compare thermogravimetric analysis (TGA) and microscale combustion calorimetry (MCC) data with analogs like Tris(3,5-dimethylphenyl) phosphate. Methyl groups enhance thermal stability by steric hindrance but may reduce vapor-phase activity. Computational modeling (e.g., DFT) can predict decomposition pathways and radical scavenging efficiency .

Q. What are the challenges in assessing the carcinogenic potential of this compound, and how can they be mitigated?

Limited in vivo data necessitates read-across approaches using structurally similar OPEs (e.g., Tris(2,3-dibromopropyl) phosphate). Conduct Ames tests for mutagenicity and 28-day repeated-dose studies in rodents. Prioritize metabolites (e.g., dimethylphenyl derivatives) for genotoxicity screening via comet assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.